6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities . It contains a piperazine ring, which is often found in pharmaceuticals and is known for its versatility in drug design . The compound also has a fluorophenyl group and a methoxyphenyl group attached, which could potentially influence its biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrazolopyrimidine core, a piperazine ring, and fluorophenyl and methoxyphenyl groups. These functional groups could potentially interact with biological targets in various ways, influencing the compound’s overall activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The pyrazolopyrimidine core, the piperazine ring, and the fluorophenyl and methoxyphenyl groups could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge could influence properties like solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Discovery and Design of Dopamine Receptor Agonists
A study highlighted the design of dopaminergic ligands with a focus on partial agonists for dopamine D2 receptors, favoring G protein activation over β-arrestin recruitment. This approach was based on the structural motif of 1,4-disubstituted aromatic piperazines, suggesting potential therapeutic applications in neuropsychiatric disorders. The work demonstrated the strategic incorporation of a pyrazolo[1,5-a]pyridine heterocycle to achieve high-affinity dopamine receptor interactions, paving the way for novel antipsychotic drug development (Möller et al., 2017).
Antipsychotic Potential and Receptor Affinity
Research into conformationally restricted butyrophenones explored derivatives with significant affinity for dopamine and serotonin receptors. This study underscores the importance of the structural relationship between the chemical backbone of compounds like 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and their biological activity, suggesting potential as antipsychotic agents based on in vitro receptor affinity and in vivo pharmacological profiles (Raviña et al., 2000).
Synthesis and Bioactivity of Derivatives
Innovative synthetic methods have led to the creation of novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. This research indicates the utility of the core structure found in 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for developing new therapeutic agents with potential COX-2 inhibitory, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
The chemical framework of 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored in the context of antimicrobial and antitumor activities. Several studies have synthesized derivatives demonstrating potent cytotoxicity against tumor cell lines and promising antimicrobial properties, indicating the compound's relevance in the development of new therapies for cancer and infectious diseases (Naito et al., 2005).
Mecanismo De Acción
Target of Action
CHEMBL576732 primarily targets the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . KMT2A is a critical protein involved in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) .
Mode of Action
The compound disrupts the interaction between menin and KMT2A . This disruption induces differentiation and blocks the progression of KMT2A-rearranged or NPM1c acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models .
Biochemical Pathways
The disruption of the menin-KMT2A interaction by CHEMBL576732 leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells . This alteration in gene expression is a key aspect of the compound’s effect on the biochemical pathways involved in leukemia.
Pharmacokinetics
The pharmacokinetic properties of CHEMBL576732 are currently under investigation . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are crucial factors that will determine its efficacy and safety as a therapeutic agent.
Result of Action
The result of CHEMBL576732’s action is the induction of differentiation followed by cell death in leukemic cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting the progression of leukemia.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O/c1-29-22-20(15-25-29)21(26-17-4-3-5-19(14-17)32-2)27-23(28-22)31-12-10-30(11-13-31)18-8-6-16(24)7-9-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAPXXSBEUALNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.